Lower Molecular Weight and Reduced Halogen Load Relative to GSK805
The target compound has a molecular weight of 476.37 g/mol, which is 56 g/mol (10.5%) lower than that of the clinically investigated RORγt inverse agonist GSK805 (532.36 g/mol) [1][2]. This reduction arises from the replacement of the trifluoromethoxy‑biphenyl group in GSK805 with a chlorobenzoyl‑phenyl scaffold, resulting in a lower heavy atom count and potentially improved synthetic accessibility and batch consistency.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 476.37 g/mol |
| Comparator Or Baseline | GSK805: 532.36 g/mol |
| Quantified Difference | 56 g/mol lower (10.5% reduction) |
| Conditions | Calculated from respective molecular formulas (C23H19Cl2NO4S vs. C24H18Cl2F3NO5S) |
Why This Matters
Lower molecular weight typically correlates with higher synthetic yield and reduced cost of goods, an important consideration for procurement of multi‑gram quantities for in vivo studies.
- [1] PubChem. Compound Summary for CID 41145808, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide. View Source
- [2] PubChem. Compound Summary for CID 53302867, GSK805. View Source
